

A Comparative Guide to the Biological Activities of Substituted Indole-2-Carboxylates

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Compound of Interest

Compound Name: Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate

Cat. No.: B556505

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Substituted indole-2-carboxylates represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This guide provides a comparative overview of their efficacy as anticancer, antiviral, and antimicrobial agents, supported by quantitative data and detailed experimental protocols. The structural diversity of these compounds, achieved through various substitutions on the indole ring, allows for the fine-tuning of their pharmacological profiles, making them promising candidates for further drug development.

Anticancer Activity

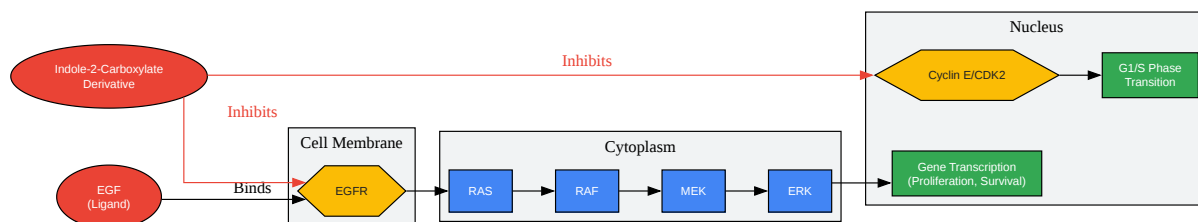
Substituted indole-2-carboxylates have demonstrated significant potential as anticancer agents by targeting various mechanisms involved in tumor growth and proliferation.

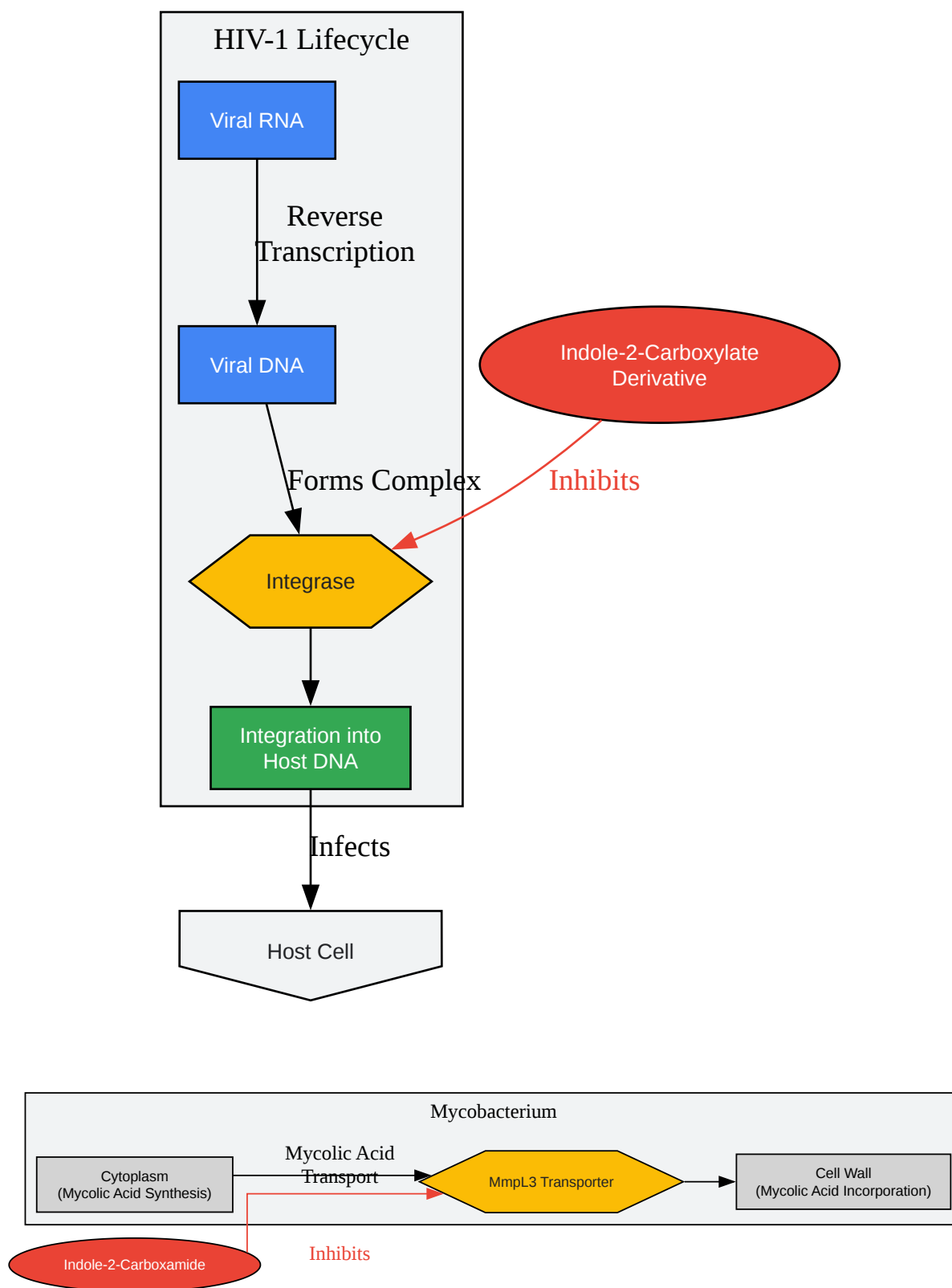
The following table summarizes the in vitro cytotoxic activity of various substituted indole-2-carboxylate derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

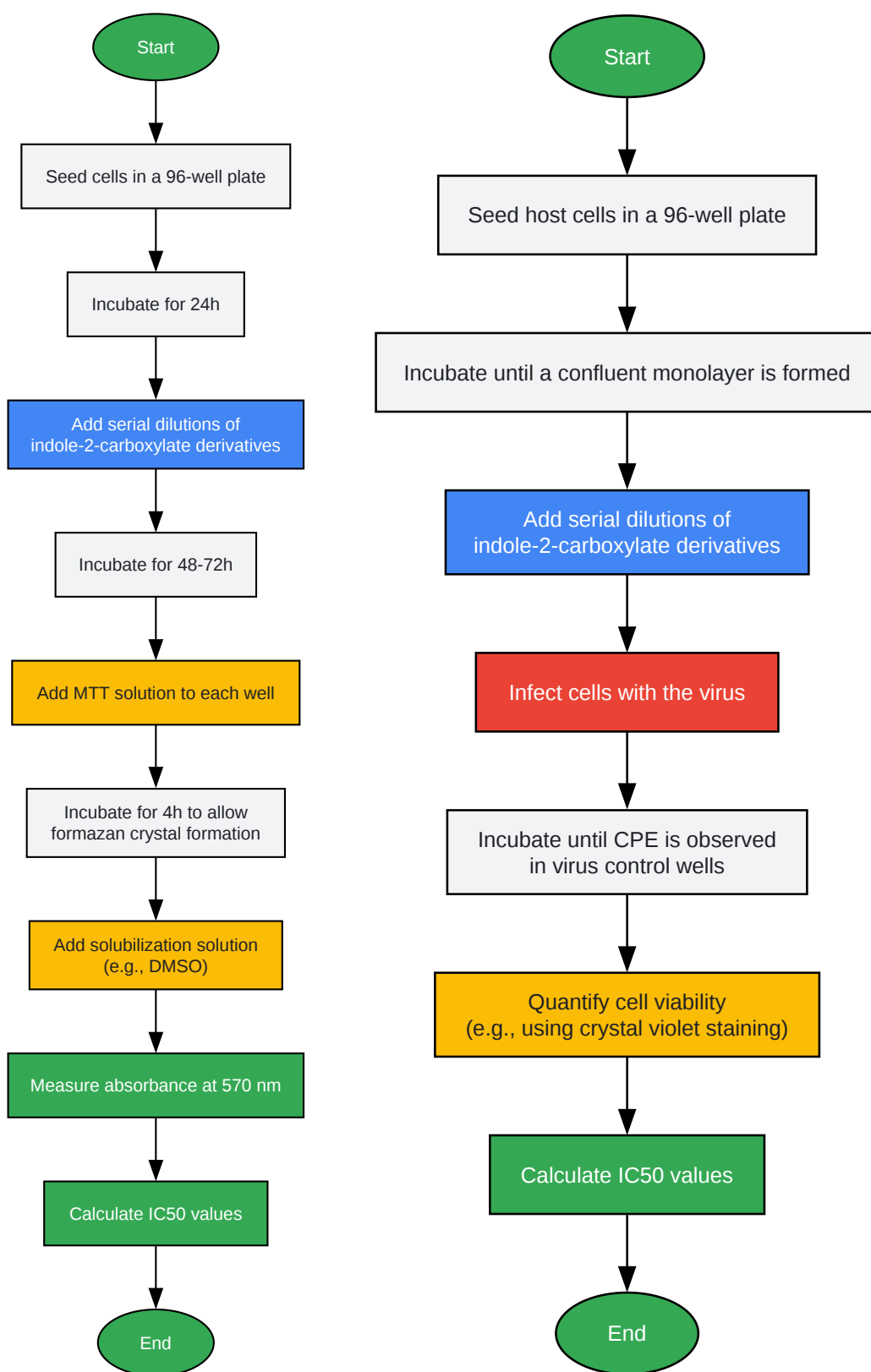
Compound ID	Substitution Pattern	Cancer Cell Line	IC50 (μM)	Mechanism of Action	Reference
C11	Not specified	Bel-7402 (Liver)	Not specified	14-3-3η protein inhibitor	[1]
SMMC-7721 (Liver)	Not specified	[1]			
SNU-387 (Liver)	Not specified	[1]			
Hep G2 (Liver)	Not specified	[1]			
Hep 3B (Liver)	Not specified	[1]			
Bel-7402/5-Fu (Resistant Liver)	4.55	[2]			
5d	5-chloro, N-phenethyl with 4-morpholinyl	A549 (Lung)	Not specified	EGFR/CDK2 Dual Inhibitor	[3]
MCF-7 (Breast)	Not specified	EGFR IC50 = 89 nM	[3]		
Panc-1 (Pancreatic)	Not specified	[3]			
HT-29 (Colon)	Not specified	[3]			
5e	5-chloro, N-phenethyl with 2-methylpyrrolidin-1-yl	A549 (Lung)	0.95	EGFR/CDK2 Dual Inhibitor	[3]

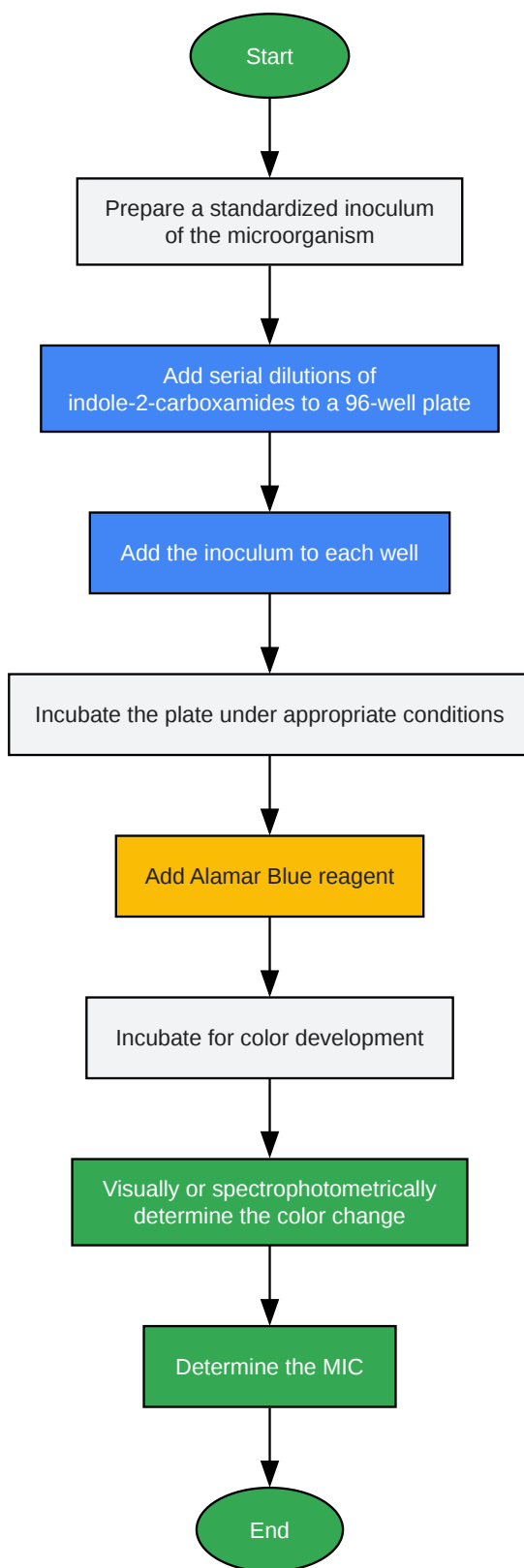
MCF-7 (Breast)	0.80	EGFR IC50 = 93 nM	[3]	
Panc-1 (Pancreatic)	1.00	CDK2 IC50 = 13 nM	[3]	
5j	Not specified	Not specified	Not specified	EGFR IC50 = 98 nM [3]
Compound 26	Not specified	HepG2 (Liver)	Not specified	Antiproliferati ve [4]
Compound 27	Not specified	A549 (Lung), MCF-7 (Breast)	Not specified	Antiproliferati ve [4]
6i	Thiazolyl- indole-2- carboxamide derivative	MCF-7 (Breast)	6.10	Multi-target kinase inhibitor [5]
6v	Thiazolyl- indole-2- carboxamide derivative	MCF-7 (Breast)	6.49	Multi-target kinase inhibitor [5]

Several indole-2-carboxamide derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), key proteins in cancer cell signaling and proliferation.[3]









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